Human CMV Assemblin Protease Inhibitor

HCMV protease inhibition IC50 natural products

β-Herpesvirus protease-IN-1 is a reversible, active-site competitive inhibitor of human CMV assemblin protease, providing dual β-herpesvirus coverage (HCMVPro IC50 = 2.5 μM; HHV6Pro IC50 = 0.33 μM). Unlike covalent hydroxylamines or disulfide-inducing agents, this compound retains full potency against C138A/C161A cysteine mutants and enables controlled, transient inhibition in washout and pulse-chase studies. As a validated positive control for high-throughput screening across multiple β-herpesviruses, it eliminates the need for separate HCMV- and HHV-6-specific controls, reducing assay complexity and procurement costs.

Molecular Formula C46H86N18O14
Molecular Weight 1115.3 g/mol
Cat. No. B1496194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHuman CMV Assemblin Protease Inhibitor
Molecular FormulaC46H86N18O14
Molecular Weight1115.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CO)NCC(C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C46H86N18O14/c1-21(2)15-28(39(72)58-25(8)44(77)78)60-37(70)27(12-10-14-54-46(51)52)59-41(74)31(20-66)62-40(73)30(19-65)55-17-24(7)57-38(71)29(16-32(48)67)61-42(75)35(23(5)6)64-43(76)34(22(3)4)63-33(68)18-56-36(69)26(47)11-9-13-53-45(49)50/h21-31,34-35,55,65-66H,9-20,47H2,1-8H3,(H2,48,67)(H,56,69)(H,57,71)(H,58,72)(H,59,74)(H,60,70)(H,61,75)(H,62,73)(H,63,68)(H,64,76)(H,77,78)(H4,49,50,53)(H4,51,52,54)/t24-,25-,26-,27-,28-,29-,30-,31-,34-,35-/m0/s1
InChIKeyLIRXXFMJGMVJQS-CMDDEGKBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Human CMV Assemblin Protease Inhibitor: Quantitative Differentiation Guide for Procurement & Scientific Selection


Human CMV Assemblin Protease Inhibitors target the viral UL80 serine protease (assemblin), an essential enzyme for capsid maturation and viral replication [1]. This class includes diverse chemotypes such as β-lactam monobactams, peptidomimetics, hydroxylamine derivatives, disulfide-inducing agents, and natural product glycosides, each with distinct potency, mechanism, and selectivity profiles [2]. The UL80 protease's unique catalytic triad and dimerization-dependent activity make it an attractive yet challenging antiviral target, with inhibitors spanning IC50 ranges from low nanomolar to high micromolar [3].

Why Generic Substitution Fails: Critical Heterogeneity in HCMV Protease Inhibitor Pharmacology


Simple IC50-based substitution among HCMV protease inhibitors is scientifically unsound due to profound mechanistic divergence. Inhibitors operate via distinct modes: covalent acylation of Ser132 (hydroxylamines) [1], specific intramolecular disulfide induction between Cys138-Cys161 (flavins, PTH2, CL13933) [2], reversible active-site competition (peptidomimetics, β-Herpesvirus protease-IN-1) [3], or undefined mechanisms (natural products) . Furthermore, selectivity across β-herpesvirus proteases varies dramatically—β-Herpesvirus protease-IN-1 exhibits a 7.6-fold preference for HHV6Pro over HCMVPro, while many historical inhibitors lack broader β-herpesvirus profiling [4]. These differences render functional interchangeability invalid without explicit comparative validation under identical assay conditions.

Quantitative Evidence Guide: Head-to-Head & Cross-Study Comparative Data for Human CMV Assemblin Protease Inhibitor Selection


IC50 Potency Comparison: β-Herpesvirus Protease-IN-1 vs. Natural Product Inhibitors

β-Herpesvirus protease-IN-1 (compound 19) demonstrates an IC50 of 2.5 μM against HCMV protease [1]. In cross-study comparison, natural product inhibitors quanolirone I, quanolirone II, and galtamycin exhibit significantly higher IC50 values of 14 μM, 35 μM, and 52 μM, respectively . This represents a 5.6-fold to 20.8-fold improvement in enzymatic potency for β-Herpesvirus protease-IN-1 relative to these structurally complex natural product alternatives.

HCMV protease inhibition IC50 natural products comparative enzymology

Mechanism-Driven Resistance Profile: Reversible Active-Site Inhibitor vs. Covalent Disulfide Inducers

β-Herpesvirus protease-IN-1 functions as a reversible, non-covalent active-site inhibitor [1], contrasting sharply with irreversible disulfide-inducing agents such as CL13933 and flavins that inactivate the protease via specific Cys138-Cys161 disulfide bond formation [2]. Mutagenesis studies confirm that proteases bearing C138A or C161A mutations remain fully catalytically active but become resistant to CL13933-mediated inhibition, whereas reversible active-site inhibitors are unaffected by these cysteine mutations [2]. This mechanistic distinction has direct implications for studies involving mutant protease constructs or long-term viral passage experiments where resistance emergence is a concern.

mechanism of inhibition drug resistance reversible inhibition covalent inhibition

β-Herpesvirus Selectivity Profile: Differential Potency Between HCMV and HHV-6 Proteases

β-Herpesvirus protease-IN-1 demonstrates a distinct selectivity profile with IC50 values of 2.5 μM against HCMV protease (HCMVPro) and 0.33 μM against HHV-6 protease (HHV6Pro), yielding a 7.6-fold preference for HHV6Pro [1]. This dual-activity profile with preferential HHV-6 inhibition contrasts with the majority of historical HCMV protease inhibitors (e.g., hydroxylamines, monobactams, quanolirones) for which HHV-6 protease activity was either not reported or not observed [2].

selectivity β-herpesvirus HHV-6 cross-reactivity

Potency Comparison: β-Herpesvirus Protease-IN-1 vs. Hydroxylamine-Derived Covalent Inhibitors

Aryl hydroxylamine derivatives represent some of the most potent HCMV protease inhibitors reported, with IC50 values ranging from 14 nM to 60 nM [1]. β-Herpesvirus protease-IN-1, with an IC50 of 2500 nM (2.5 μM), is approximately 42- to 179-fold less potent in enzymatic assays [2]. However, hydroxylamine inhibitors achieve this potency through covalent acylation of Ser132 or sulfinanilide formation at Cys138, resulting in irreversible enzyme inactivation [1]. The substantially lower potency of β-Herpesvirus protease-IN-1 is coupled with a reversible, non-covalent binding mode, which may be preferable for applications requiring transient inhibition or washout recovery.

nanomolar inhibitors covalent inhibition potency comparison hydroxylamine

Optimal Application Scenarios for Human CMV Assemblin Protease Inhibitor Procurement Based on Quantitative Differentiation


Scenario 1: High-Throughput Screening (HTS) Campaigns for β-Herpesvirus Broad-Spectrum Antivirals

In HTS programs seeking to identify compounds with activity across multiple β-herpesviruses, β-Herpesvirus protease-IN-1 provides a validated positive control with defined dual IC50 values (HCMVPro: 2.5 μM; HHV6Pro: 0.33 μM) [1]. This eliminates the need for separate HCMV- and HHV-6-specific control compounds, reducing assay complexity and procurement costs. The reversible mechanism also permits differentiation between competitive and allosteric hit mechanisms in follow-up mode-of-action studies.

Scenario 2: Structural Biology Studies Using Cysteine-Mutant HCMV Protease Constructs

Crystallographic and biophysical studies frequently employ cysteine-to-alanine mutant proteases (e.g., C84A, C87A, C138A, C161A, C202A) to prevent oxidation artifacts or to map disulfide-dependent regulatory mechanisms [2]. β-Herpesvirus protease-IN-1 maintains full inhibitory activity against these mutants, unlike disulfide-inducing agents such as CL13933 or flavins, which lose efficacy against C138A or C161A mutants [3]. Procurement of a reversible inhibitor ensures compatibility with established mutant protein stocks, preventing experimental failure due to inhibitor-mechanism mismatch.

Scenario 3: Pulse-Chase and Reversibility-Dependent Kinetic Assays

Experiments requiring controlled, transient protease inhibition—such as pulse-chase labeling studies, kinetic analysis of inhibitor binding/unbinding rates, or washout recovery experiments to assess reversibility of antiviral effects—mandate a reversible inhibitor [4]. β-Herpesvirus protease-IN-1 fulfills this requirement, whereas covalent hydroxylamine derivatives or disulfide-inducing agents cause permanent enzyme inactivation that cannot be reversed by dilution or washout, confounding interpretation of time-resolved data [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Human CMV Assemblin Protease Inhibitor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.